4-Hydroxy-3-methylindoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-indol-4-ol |
InChI |
InChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-4,6,10-11H,5H2,1H3 |
InChI Key |
VWKHFAKBJPIQGI-UHFFFAOYSA-N |
SMILES |
CC1CNC2=C1C(=CC=C2)O |
Canonical SMILES |
CC1CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydroxy 3 Methylindoline and Analogs
Strategies for Indoline (B122111) Core Construction
The foundational challenge in synthesizing 4-hydroxy-3-methylindoline lies in the efficient assembly of the indoline nucleus. Several strategic approaches have been developed, each offering distinct advantages in terms of precursor availability, reaction conditions, and achievable substitution patterns.
Reductive Annulation Approaches
Reductive annulation strategies construct the indoline ring by forming two new bonds in a cyclization process coupled with a reduction step. This approach often involves the reaction of a suitably substituted aniline (B41778) derivative with a partner that provides the remaining atoms for the five-membered ring. For instance, a common strategy involves the reaction of an ortho-substituted aniline, such as one bearing an allyl or prenyl group, which can undergo cyclization promoted by various reagents. The process typically forms an intermediate that is subsequently reduced to the saturated indoline ring. While powerful, the success of this method hinges on the availability of appropriately functionalized starting materials to achieve the desired 4-hydroxy-3-methyl substitution pattern.
Cyclization Reactions and Intramolecular Processes
Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a direct route to the indoline core from acyclic precursors. acs.org These reactions often involve the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered ring.
One prominent method is the palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in β-arylethylamine substrates. organic-chemistry.org This approach allows for the direct formation of the indoline ring under relatively mild conditions. Another powerful strategy is the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of ynamides with conjugated enynes, which can construct highly substituted indolines. nih.gov This method is particularly useful for building indolines with complex substitution on the benzenoid ring, as the precursors can be assembled in a modular fashion. nih.gov
Table 1: Selected Intramolecular Cyclization Strategies for Indoline Synthesis
| Strategy | Precursor Type | Key Transformation | Reference |
| Pd-Catalyzed C-H Amination | β-arylethylamines | Intramolecular C-N bond formation | organic-chemistry.org |
| Anionic Cyclization | o-(2-Haloethyl)anilines | Intramolecular nucleophilic substitution | acs.org |
| [4+2] Cycloaddition | Ynamide-enynes | Intramolecular Diels-Alder reaction | nih.gov |
Transformation of Indole (B1671886) Precursors to Indolines
Perhaps the most direct and common method for synthesizing indolines is the reduction of the corresponding indole derivative. organic-chemistry.orgacs.org The C2=C3 double bond of the indole ring is susceptible to reduction under various conditions, leaving the aromatic benzene (B151609) ring intact. Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium complexes in the presence of hydrogen gas. acs.org
Alternatively, chemical reducing agents can be employed. A Brønsted acid-catalyzed transfer hydrogenation using Hantzsch dihydropyridine (B1217469) as the hydrogen source provides an efficient, metal-free route to optically active indolines. organic-chemistry.org The choice of reducing agent and catalyst can be critical, especially when other reducible functional groups are present in the molecule. For instance, N-tosyl protected 3-substituted indoles can be hydrogenated with high enantioselectivity using a rhodium catalyst with a trans-chelating chiral diphosphine ligand like PhTRAP. acs.org
Table 2: Comparison of Methods for Reduction of Indoles to Indolines
| Method | Reagents/Catalyst | Key Features | Reference |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Widely applicable, high yields | acs.org |
| Transfer Hydrogenation | Hantzsch dihydropyridine, Chiral Brønsted Acid | Metal-free, enantioselective | organic-chemistry.org |
| Asymmetric Hydrogenation | H₂, [Rh(nbd)₂]SbF₆, PhTRAP | High enantioselectivity for N-protected indoles | acs.org |
Named Reactions in Indoline Synthesis (e.g., Fischer indole synthesis followed by reduction)
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indole rings. synarchive.comwikipedia.orgmdpi.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.orgmdpi.com To synthesize a precursor for this compound, one could react (3-hydroxyphenyl)hydrazine with propionaldehyde. The resulting hydrazone, under acidic conditions (using Brønsted or Lewis acids), undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form 4-hydroxy-3-methylindole. wikipedia.org
Crucially, the Fischer synthesis produces an indole. To obtain the target indoline, a subsequent reduction step is required, as described in the previous section (2.1.3), to saturate the C2=C3 double bond. organic-chemistry.org This two-step sequence—Fischer indole synthesis followed by reduction—is a robust and highly adaptable strategy for accessing a wide array of substituted indolines. researchgate.net
Regioselective Synthesis of Hydroxylated and Methylated Indolines
Achieving the specific 4-hydroxy-3-methyl substitution pattern requires precise control over the placement of functional groups on the indoline core. Direct functionalization of an unsubstituted indoline often leads to mixtures of products, making regioselective methods essential.
Control of Hydroxylation Position
The regioselective introduction of a hydroxyl group at the C4 position of the indoline ring is a significant synthetic challenge. Direct electrophilic hydroxylation of the aromatic ring is difficult to control. Therefore, strategies often rely on introducing the hydroxyl group via a precursor or using directing groups to control the position of functionalization.
One advanced strategy involves the use of a directing group to facilitate C-H activation at a specific site. For example, a pivaloyl group at the C3 position of an indole has been shown to direct boron-mediated C-H hydroxylation to the C4 position with high regioselectivity. researchgate.net This method provides a direct route to C4-hydroxylated indoles, which can then be reduced to the corresponding indolines.
Another powerful concept is directed ortho-metalation (DoM). wikipedia.orgchem-station.com In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org While N-acyl groups on indoline typically direct metalation to the C7 position, placing a suitable DMG at the C5 position of the indoline precursor could theoretically direct functionalization to the C4 position.
A more classical and often more practical approach is to begin the synthesis with a starting material that already contains the required hydroxyl group at the correct position. For instance, using a derivative of 3-aminophenol (B1664112) as the starting aniline in a Fischer indole synthesis or another cyclization strategy ensures that the hydroxyl group is unambiguously located at the C4 position of the resulting indoline product. researchgate.net This "substrate-control" approach avoids the challenges of regioselective C-H functionalization on the heterocyclic core. Furthermore, certain microbial transformations can hydroxylate aromatic compounds, but achieving specific C4-hydroxylation often competes with reactions at other positions, highlighting the need for synthetic control. researchgate.net
Selective Methylation Strategies
The introduction of a methyl group at the C3 position of the indoline nucleus is a critical step in the synthesis of this compound. Achieving regioselectivity—the preferential reaction at one position over others—is paramount. Traditional methods often result in a mixture of products, including N-methylation or methylation at the C2 position. Modern catalytic systems have been developed to overcome this challenge.
One-step C2–H methylation of free (N–H) indoles has been achieved via Pd(II)/norbornene (NBE) catalysis, using trimethyl phosphate (B84403) as a practical methyl source. rsc.org This approach circumvents the traditional multi-step process of installing and removing directing groups, offering a more direct route to methylated indoles. rsc.org While this method targets the C2 position, modifications in catalyst and substrate design are a key area of research for redirecting this selectivity to the C3 position. Another approach utilizes a combination of silane (B1218182) and hexafluoroisopropanol (HFIP) to activate formaldehyde (B43269) for the reductive methylation of C(sp²)−H bonds on indole substrates. chemrxiv.org This method relies on a Friedel–Crafts alkylation followed by reduction and has shown success in the methylation of various arenes and heteroarenes. chemrxiv.org The selectivity of these reactions is often influenced by the electronic properties of the substrate and the steric environment around the target position. For a 4-hydroxyindoline precursor, the hydroxyl group's electronic influence must be considered to achieve selective C3-methylation.
Catalyst-Controlled Regioselectivity in Indoline Formation
The construction of the indoline ring itself can be controlled by catalysts to yield specific substitution patterns. The regioselectivity of palladium-catalyzed C-H functionalization, for instance, can often be switched by the choice of ligand. researchgate.net In the oxidative coupling of N-(phenylsulfonyl)indoles with aryl boronic acids, a "ligand-free" Pd(OTs)2 catalyst system typically favors C2-arylation. However, the addition of ancillary ligands like 4,5-diazafluoren-9-one (B35911) or 2,2'-bipyrimidine (B1330215) can switch the selectivity to favor the C3 position with greater than 10:1 selectivity. researchgate.net This principle of ligand-steered regioselectivity is crucial for developing syntheses that directly form a C3-substituted indoline core.
Furthermore, catalyst systems can be designed to control the outcome of reactions involving metallocarbenes. For example, a Rh(I)/Ag(I) co-catalyst system has been shown to promote a 1,2-acyl translocation followed by C-H functionalization at the C2 position of 3-acyl indoles. chemrxiv.org In contrast, using Ir(III)/Ag(I) catalysts can subvert this migration to afford the C2-functionalized products directly. chemrxiv.org These examples highlight the power of catalyst control in directing functionalization, a key strategy for the regioselective synthesis of complex indolines.
| Catalytic System | Target Position | Key Feature | Reference |
| Pd(OTs)2 / 4,5-diazafluoren-9-one | C3 | Ligand-induced switch from C2 to C3 selectivity. | researchgate.net |
| Pd(II)/Norbornene | C2 | One-step methylation of free (N-H) indoles. | rsc.org |
| Rh(I)/Ag(I) | C7 | Directing group translocation enables functionalization away from the initial group. | chemrxiv.org |
Asymmetric Synthesis of Chiral this compound Derivatives
Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror-image forms (enantiomers). Often, only one enantiomer is active or beneficial. Therefore, the development of asymmetric synthesis methods to produce a single enantiomer of chiral compounds like this compound is a significant goal in organic chemistry.
Enantioselective Hydrogenation of Indoles
One of the most direct methods to produce chiral indolines is the asymmetric hydrogenation of a corresponding indole precursor. dicp.ac.cn This reaction involves the addition of hydrogen across the double bond in the pyrrole (B145914) ring of the indole, creating a chiral center at the C3 position. The success of this method hinges on the use of a chiral catalyst that facilitates hydrogen addition from one face of the indole molecule preferentially.
Rhodium complexes bearing a trans-chelating chiral bisphosphine ligand, such as (S,S)-(R,R)-PhTRAP, have proven highly effective. acs.orgscispace.com This catalytic system can hydrogenate various 3-substituted indoles to produce the corresponding indolines with excellent enantioselectivities, often between 93% and 98% enantiomeric excess (ee). acs.orgscispace.com Similarly, chiral phosphine-free cationic ruthenium complexes have been developed for the asymmetric hydrogenation of a wide range of indole derivatives, achieving up to >99% ee under ambient temperature and pressure. bohrium.com Palladium-catalyzed systems, often used in combination with a strong Brønsted acid, have also been employed for the hydrogenation of unprotected indoles, yielding chiral indolines with up to 96% ee. dicp.ac.cnrsc.org
| Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
| [Rh(nbd)2]SbF6 | (S,S)-(R,R)-PhTRAP | N-Tosyl 3-substituted indoles | 95-98% | acs.org |
| Cationic Ruthenium | Chiral Diamine | Unprotected 2- and 2,3-substituted indoles | up to >99% | bohrium.com |
| Palladium | Chiral Phosphine | In situ generated indoles | up to 96% | dicp.ac.cnrsc.org |
Asymmetric Cycloaddition Reactions (e.g., [3+2] cycloaddition)
Asymmetric cycloaddition reactions provide a powerful tool for constructing the chiral indoline skeleton. In a [3+2] cycloaddition, a three-atom component reacts with a two-atom component to form a five-membered ring. This strategy can be applied to build the pyrrolidine (B122466) portion of the indoline core with high stereocontrol.
For instance, the stereodivergent synthesis of indolyl-pyrrolidines has been achieved through a [3+2] cyclization of iminoesters with indolyl nitroalkenes. nih.gov By selecting the appropriate catalyst, the reaction can be directed to form different stereoisomers. An imidazoline-aminophenol (IAP)-Ni(OAc)2 complex catalyzed the reaction in an exo'-selective manner, while a bis(imidazolidine)pyridine (PyBidine)-Cu(OTf)2 complex favored an endo-selective pathway. nih.gov Such catalyst-controlled stereoselectivity is crucial for accessing specific isomers of complex molecules. These methods are applicable to highly functionalized substrates, enabling the synthesis of diverse chiral indoline hybrids. nih.gov
Chiral Auxiliary and Catalyst-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries that can be used to direct stereoselective alkylation and aldol (B89426) reactions. In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the methyl group or the formation of the indoline ring, ensuring the desired stereochemistry.
Alternatively, chiral catalysts can mediate reactions without being covalently bonded to the substrate. An example is the enantioselective copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines to produce chiral 2-methylindolines with up to 90% ee. nih.gov This method provides a complementary approach to asymmetric hydrogenation for accessing chiral indoline structures. nih.gov The catalyst, typically a metal complex with a chiral ligand, creates a chiral environment that biases the reaction to produce one enantiomer over the other.
Kinetic Resolution Strategies in Indoline Synthesis
Kinetic resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org The faster-reacting enantiomer is converted into a new product, leaving the unreacted, slower-reacting enantiomer in enantioenriched form. wikipedia.org
A notable example is the kinetic resolution of racemic indolines through titanium-catalyzed asymmetric oxygenation. nih.govnih.gov Using hydrogen peroxide as an oxidant, this method converts one enantiomer of the indoline into the corresponding hydroxylamine, while the other enantiomer remains largely unreacted. nih.govnih.gov This process has been successfully applied to a range of indolines with diverse substitution patterns and multiple stereocenters, achieving high efficiency and enantio-discrimination. nih.gov For a racemic mixture of this compound, this strategy could be employed to isolate one of its enantiomers with high optical purity.
Multicomponent Reaction Approaches for Complex Indoline Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. rsc.org This high degree of atom economy and operational simplicity makes MCRs particularly attractive for the synthesis of diverse heterocyclic scaffolds, including functionalized indolines. While specific MCRs for the direct synthesis of this compound are not extensively documented, a variety of MCRs have been developed for the assembly of structurally complex indoline and indole frameworks, which are foundational for accessing analogs.
One notable approach involves the reaction of indoles, carbon disulfide (CS₂), and nitroarenes, which provides a novel pathway to (Z)-3-((arylamino)methylene)indoline-2-thiones in moderate to good yields. nih.gov This reaction demonstrates the versatility of MCRs in creating densely functionalized indoline systems from simple precursors. nih.gov
Another sophisticated strategy is the combination of the Groebke–Blackburn–Bienaymé (GBB) reaction with a subsequent Pictet–Spengler reaction. thieme-connect.de This extended MCR sequence utilizes indole carbaldehydes, isocyanides, and aminoazines to generate unprecedented polyheterocyclic scaffolds, showcasing the potential for rapid assembly of complex indole-based structures. thieme-connect.de
Furthermore, a palladium/norbornene (Pd/NBE) cooperative catalysis has been developed for a four-component reaction that yields 3,3-disubstituted indolines. This method involves an ortho C–H amination followed by an ipso conjunctive coupling with an alkene and an external nucleophile, starting from readily available aryl iodides. rsc.org This approach offers a modular route to indolines with a high degree of substitution at the C3 position. rsc.org
The construction of indole-fused seven-membered heterocycles has also been achieved through MCRs. In one such reaction, 3-methylindole (B30407), formaldehyde, and an amine hydrochloride salt react to form an indole-fused oxadiazepine derivative. rsc.org These reactions highlight the ability of MCRs to generate diverse and complex heterocyclic systems based on the indole core. rsc.orgrsc.org
| Reaction Type | Key Reactants | Product Scaffold | Key Features |
|---|---|---|---|
| Three-Component Reaction | Indoles, CS₂, Nitroarenes | (Z)-3-((arylamino)methylene)indoline-2-thiones | Stereoselective synthesis of functionalized indoline-2-thiones. nih.gov |
| Extended MCR (GBB/Pictet-Spengler) | Indole carbaldehydes, Isocyanides, Aminoazines | Polyheterocyclic Indole Scaffolds | Sequential reaction cascade for high complexity. thieme-connect.de |
| Four-Component Reaction (Pd/NBE Catalysis) | Aryl iodides, Alkene-tethered nitrogen electrophiles, External nucleophile | 3,3-Disubstituted Indolines | Modular synthesis with C-H amination/ipso coupling. rsc.org |
| Three-Component Reaction | 3-Methylindole, Formaldehyde, Amine hydrochloride | Indole-fused Oxadiazepines | Construction of seven-membered heterocyclic rings. rsc.org |
Total Synthesis of Natural Products Incorporating Indoline or Related Hydroxylated Indole Motifs
The indoline and hydroxylated indole motifs are key structural features in a vast array of natural products, many of which exhibit significant biological activity. The total synthesis of these complex molecules provides a platform for the development of new synthetic methodologies and allows for detailed biological investigation. uni-bayreuth.desouthampton.ac.uk While the direct incorporation of the this compound subunit is specific, the strategies employed for the synthesis of related hydroxylated indole and indoline alkaloids are highly relevant.
Bioinspired synthesis is a powerful strategy that mimics the proposed biosynthetic pathways of natural products to achieve efficient and elegant total syntheses. nih.gov This approach often involves dearomatization of indole precursors to generate stereochemically complex indoline structures. southampton.ac.uk For instance, the synthesis of various polycyclic alkaloids has been achieved through bioinspired reactions, demonstrating the efficiency of this approach in constructing complex molecular frameworks from simple starting materials. nih.gov
The Fischer indole synthesis, a classic and robust method, continues to be a cornerstone in the total synthesis of indole alkaloids. semanticscholar.org This reaction allows for the construction of the core indole ring system from arylhydrazines and carbonyl compounds, which can then be further functionalized and elaborated to achieve the final natural product target. semanticscholar.org
Recent total syntheses of marine indole alkaloids have highlighted innovative strategies for constructing complex, polycyclic systems. For example, the asymmetric total synthesis of tulongicin A, a tris-indole alkaloid, involved a key Friedel–Crafts-type reaction to construct the imidazoline-linked bis-indolyl methane (B114726) skeleton. acs.org Another example is the synthesis of psammocindoles A-D, where a key step involved the condensation of N-alkyl-α,β-unsaturated γ-lactams with indole. mdpi.com
The total synthesis of enmein-type natural products, such as (–)-enmein and (–)-isodocarpin, showcases strategies for constructing highly oxidized and rearranged scaffolds that can be conceptually related to functionalized indolines. chemrxiv.org These syntheses often involve intricate stereocontrolled reactions to build the complex polycyclic core. chemrxiv.org
| Natural Product | Key Structural Motif | Core Synthetic Strategy |
|---|---|---|
| Tulongicin A | Tris-indole alkaloid | Friedel–Crafts reaction for bis-indolyl methane skeleton. acs.org |
| Psammocindoles A-D | Indole-lactam | Condensation of indole with N-alkyl-α,β-unsaturated γ-lactams. mdpi.com |
| (S)-Tylophorine | Phenanthroindolizidine alkaloid | Stevens rearrangement of a nitrile-stabilized ammonium (B1175870) ylide. uni-mainz.de |
| (–)-Enmein | Enmein-type diterpenoid | Early-stage cage formation for diastereocontrol and a one-pot acylation/alkylation/lactonization. chemrxiv.org |
Chemical Reactivity and Derivatization of 4 Hydroxy 3 Methylindoline
Functional Group Transformations of the Hydroxyl Moiety
The phenolic hydroxyl group at the C-4 position is a primary site for functionalization. Its reactivity is typical of phenols, allowing for transformations such as etherification and esterification, which are fundamental for modifying the compound's polarity, solubility, and biological interactions. solubilityofthings.com
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Esterification: Ester derivatives can be readily formed by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct.
Below is a table summarizing potential transformations of the hydroxyl group.
| Reaction Type | Reagent Example | Product Class |
| Etherification | Methyl iodide (CH₃I), Base (e.g., K₂CO₃) | 4-Methoxy-3-methylindoline |
| Etherification | Benzyl bromide (BnBr), Base (e.g., NaH) | 4-(Benzyloxy)-3-methylindoline |
| Esterification | Acetyl chloride (CH₃COCl), Base (e.g., Pyridine) | 4-Acetoxy-3-methylindoline |
| Esterification | Benzoic anhydride (B1165640) ((PhCO)₂O), Base | 4-(Benzoyloxy)-3-methylindoline |
Reactions at the Indoline (B122111) Nitrogen Atom (N-functionalization)
The secondary amine of the indoline ring is nucleophilic and readily undergoes N-functionalization reactions, most notably N-alkylation and N-acylation. These modifications are crucial for building molecular complexity and are widely employed in the synthesis of pharmacologically active molecules. nih.gov
N-Alkylation: The nitrogen atom can be alkylated using various electrophiles. Catalytic methods, such as the use of iridium or ruthenium complexes, allow for the N-alkylation of indolines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. organic-chemistry.orgresearchgate.net This eco-friendly approach avoids the need for pre-functionalized alkylating agents. organic-chemistry.org Traditional methods using alkyl halides in the presence of a base are also effective.
N-Acylation: The indoline nitrogen can be acylated with acid chlorides or anhydrides to form the corresponding amides. This transformation is typically straightforward and high-yielding.
The table below outlines common N-functionalization reactions applicable to the indoline scaffold.
| Reaction Type | Reagent Example | Catalyst/Conditions | Product Class |
| N-Alkylation | Benzyl alcohol | Iridium or Ruthenium catalyst, Heat | N-Benzyl-4-hydroxy-3-methylindoline |
| N-Alkylation | Ethyl iodide | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Ethyl-4-hydroxy-3-methylindoline |
| N-Acylation | Acetyl chloride | Base (e.g., Triethylamine) | N-Acetyl-4-hydroxy-3-methylindoline |
| N-Sulfonylation | Tosyl chloride | Base (e.g., Pyridine) | N-Tosyl-4-hydroxy-3-methylindoline |
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
The benzene ring of 4-hydroxy-3-methylindoline is highly activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com This high reactivity stems from the powerful electron-donating effects of both the hydroxyl group at C-4 and the annulated amino group (the indoline nitrogen). Both groups are strong ortho, para-directors. lkouniv.ac.in
Given the substitution pattern:
The hydroxyl group at C-4 directs incoming electrophiles to the ortho position (C-5) and the para position (C-7).
The amino group of the indoline ring also strongly directs electrophiles to its ortho (C-7) and para (C-5) positions.
The synergistic directing effects of these two groups strongly favor substitution at the C-5 and C-7 positions. The C-6 position is significantly less favored due to meta-directing influence. Therefore, electrophilic attack is predicted to occur predominantly at C-5 and C-7, with the potential for di-substitution under forcing conditions. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgbyjus.com
| Reaction Type | Reagent | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | 5-Bromo- and 7-Bromo-4-hydroxy-3-methylindoline |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 7-Nitro-4-hydroxy-3-methylindoline |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl- and 7-Acetyl-4-hydroxy-3-methylindoline |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and -7-sulfonic acid |
Reactivity of the Methyl Group (e.g., oxidation, functionalization)
The methyl group at the C-3 position, being adjacent to a stereocenter and part of the saturated heterocyclic ring, presents unique reactivity. While less reactive than the aromatic ring or the heteroatoms, it can be functionalized under specific conditions. Research on the related compound 2-methylindole (B41428) has shown that the methyl group can be functionalized after the direct generation of a C,N-dianion. rsc.org
Oxidation: The methyl group could potentially be oxidized to afford a primary alcohol (4-hydroxy-3-(hydroxymethyl)indoline) or, with more potent oxidizing agents, a carboxylic acid (4-hydroxyindoline-3-carboxylic acid). Studies on the metabolism of the structurally similar 3-methylindole (B30407) indicate that oxidation of the methyl group to indole-3-carbinol (B1674136) is a known pathway. researchgate.net
Radical Functionalization: Radical-mediated C(sp³)–H functionalization is another potential route for modifying the methyl group, although selectivity might be a challenge given the presence of other reactive C-H bonds in the molecule. chemrxiv.org
Rearrangement Reactions and Tautomerism Studies (e.g., indoline to indolenine/oxindole (B195798) interconversions)
The indoline scaffold can undergo oxidative reactions that lead to rearrangement and the formation of related heterocyclic systems like oxindoles.
Oxidation to Oxindole: The C-2 methylene (B1212753) group of the indoline ring can be oxidized to a carbonyl group, yielding an oxindole derivative. For the related compound 3-methylindole, metabolic studies have confirmed its conversion to 3-methyloxindole (B30408) and 3-hydroxy-3-methyloxindole, proceeding through reactive epoxide intermediates. nih.gov A similar oxidative pathway could transform this compound into 4-Hydroxy-3-methyl-2-oxindole.
Tautomerism: Tautomerism is a relevant concept for this molecule, particularly involving the 4-hydroxy group. wikipedia.org Analogous to 4-hydroxyquinoline (B1666331) systems which exist in equilibrium between the enol (hydroxy) and keto (oxo) forms, this compound could exhibit keto-enol tautomerism. nih.govnuph.edu.ua The keto tautomer, 3-methyl-2,3,5,6,7-hexahydro-4H-indol-4-one, might exist in equilibrium with the aromatic hydroxy form, with the equilibrium position being highly dependent on the solvent and electronic environment. researchgate.net
| Process | Potential Product | Notes |
| Oxidation | 4-Hydroxy-3-methyl-2-oxindole | Involves oxidation at the C-2 position of the indoline ring. |
| Keto-Enol Tautomerism | 3-methyl-2,3,5,6,7-hexahydro-4H-indol-4-one | The aromatic enol form is generally expected to be more stable. |
Formation of Oligomeric and Polymeric Derivatives
While specific studies on the polymerization of this compound are not documented, the functional groups present suggest a potential for forming oligomeric or polymeric structures. Both phenols and anilines (the core components of the indoline structure) are known to undergo oxidative polymerization.
Under oxidative conditions (e.g., using chemical oxidants like ferric chloride or enzymatic catalysts), it is conceivable that this compound could undergo coupling reactions. These reactions could lead to the formation of C-C or C-N bonds between monomer units, linking through the activated C-5 and C-7 positions of the aromatic ring or potentially involving the indoline nitrogen. The resulting materials would be complex, likely cross-linked oligomers or polymers with a polyphenolic/polyanilinic character. This remains a theoretical possibility requiring experimental validation.
Role As a Medicinal Chemistry Scaffold and Biological Activity Research
Indoline (B122111) and Substituted Indoline Scaffolds in Drug Design Paradigms
The indoline scaffold, a heterocyclic bicyclic structure, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov Its structural versatility and ability to interact with a wide array of biological targets have established it as a cornerstone in the development of new therapeutic agents. researchgate.netnih.gov The non-coplanar nature of its two rings can enhance water solubility compared to its aromatic counterpart, indole (B1671886), which is an advantageous property in drug design. nih.gov
Indoline and its substituted derivatives are central components in numerous natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological activities. nih.govscilit.com These activities include anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. researchgate.netnih.govresearchgate.net The utility of the indoline nucleus is underscored by its presence in many clinically approved drugs and its continuous exploration as a key pharmacophore for synthesizing potent biological agents. researchgate.netbenthamdirect.com The ability to readily introduce various substituents onto the indoline ring allows for significant modulation of the biological activity of the resulting compounds, enabling the discovery of novel drugs with potentially improved efficacy and safety profiles. nih.gov This adaptability makes the indoline scaffold a valuable starting point for designing compound libraries aimed at identifying new therapeutic leads. nih.gov
Exploration of Structure-Activity Relationships (SAR) in 4-Hydroxy-3-methylindoline Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. rsc.orgnih.gov Such investigations involve the systematic modification of a lead compound's structure and the subsequent evaluation of the analogs' pharmacological effects.
In the context of the indoline scaffold, SAR studies have been instrumental in optimizing lead compounds for various therapeutic targets. For instance, a comprehensive SAR investigation was conducted on a series of indoline analogs to develop potent small-molecule activators of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), a key regulator of cardiac contractility. nih.gov This research systematically derivatized three pharmacophoric regions—head, linker, and tail—to understand the spatial and electronic features governing SERCA2a stimulation. nih.gov Hydrogenation of an initial indole hit to yield an indoline analog resulted in a compound with robust activity and more favorable lipophilicity. nih.gov Further modification, such as masking the indoline's hydrogen bond donor with a tert-butoxycarbonyl (Boc) group, significantly improved potency into the nanomolar range, highlighting the tolerance for carbamate (B1207046) substitutions in the head region. nih.gov
Another study focused on developing dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) based on an indoline scaffold. acs.org The SAR exploration involved synthesizing analogs and expanding the scaffold to an indole ring to increase planarity and aromaticity, which provided further clues about the requirements for dual inhibition. acs.org
While broad SAR studies on various indoline derivatives are documented, specific and detailed SAR explorations focusing exclusively on analogs of this compound were not prominently featured in the reviewed literature. However, the principles from existing indoline SAR studies provide a clear framework for how such an investigation would proceed to optimize its biological activity.
Table 1: SAR Findings for Selected Indoline Analogs as SERCA2a Activators
| Compound Modification | Target Region | Observed Activity Change | Reference |
|---|---|---|---|
| Hydrogenation of indole to indoline | Head | Maintained robust activity (~44% stimulation) with improved lipophilicity. | nih.gov |
| Addition of Boc group to indoline nitrogen | Head | Reduced efficacy (~25% stimulation) but improved potency to nanomolar range (EC50 = 0.7 ± 0.2 μM). | nih.gov |
| N-methylation of linker amide | Linker | Resulted in partial inhibition of SERCA2a. | nih.gov |
Mechanistic Investigations of Biological Activity (e.g., enzyme inhibition, receptor binding, cellular pathways)
Indoline-based compounds exert their biological effects through a variety of molecular mechanisms, including enzyme inhibition, modulation of receptor activity, and interference with cellular signaling pathways. Mechanistic studies are crucial for understanding how these scaffolds achieve their therapeutic effects and for guiding the development of more selective and potent drugs.
Enzyme Inhibition: A primary mechanism of action for many indoline derivatives is the inhibition of key enzymes involved in disease pathology.
DNA Gyrase B: In the antibacterial field, indoline derivatives have been investigated as inhibitors of the DNA gyrase B enzyme. Computational studies have shown that certain derivatives can achieve strong binding to this target, suggesting their potential as antimicrobial agents. nih.gov
5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Indoline-based compounds have been identified as dual inhibitors of 5-LOX and sEH, two enzymes involved in the arachidonic acid cascade related to inflammation. This dual inhibition offers a polypharmacological approach to developing anti-inflammatory agents. acs.org
Cyclooxygenase (COX): Certain indole derivatives, which share the core bicyclic structure, have been shown to selectively inhibit the COX-2 enzyme over COX-1. Docking studies revealed that these compounds could form hydrogen bonds with key residues in the COX-2 active site, similar to the binding mode of established drugs like indomethacin, explaining their anti-inflammatory activity with potentially reduced gastrointestinal side effects. nih.gov
α-Glucosidase and α-Amylase: Indoline-2,3-dione-based sulfonamide derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. The substitution pattern on the molecule, particularly the presence of electron-withdrawing groups like chloro and nitro moieties, was found to be key for potent inhibition. acs.org
Cellular Pathways and Other Mechanisms: Beyond direct enzyme inhibition, indoline compounds can modulate complex cellular processes.
Apoptosis Induction: A study on N-substituted indolines found that a novel derivative exhibited effective cytotoxic activity against osteosarcoma cells by inducing apoptosis (programmed cell death). nih.gov
Inhibition of Cell Migration: The same N-substituted indoline derivative was also shown to inhibit the migration of cancer cells. nih.gov
Calcium-Dependent Cell Death: Further investigation revealed that the cytotoxic effects of the indoline derivative involved calcium-dependent cell death mechanisms, as evidenced by changes in mitochondrial calcium levels. nih.gov
Tubulin Polymerization Inhibition: The indoline scaffold has been utilized to develop novel inhibitors of tubulin polymerization, a critical process for cell division, making it a key target in cancer chemotherapy. nih.gov
Table 2: Examples of Biological Mechanisms for Indoline-Based Compounds
| Compound Class | Biological Target/Pathway | Mechanism of Action | Therapeutic Area | Reference |
|---|---|---|---|---|
| Indoline Derivatives | DNA Gyrase B | Enzyme Inhibition | Antibacterial | nih.gov |
| Indoline-based Analogs | 5-LOX and sEH | Dual Enzyme Inhibition | Anti-inflammatory | acs.org |
| Indole Schiff Bases | Cyclooxygenase-2 (COX-2) | Selective Enzyme Inhibition | Anti-inflammatory | nih.gov |
| N-substituted Indolines | Apoptosis Pathways | Induction of Apoptosis, Inhibition of Cell Migration | Anticancer | nih.gov |
Development of Novel Indoline-Based Bioactive Compounds
The versatility of the indoline scaffold continues to inspire the synthesis of novel derivatives with a wide range of biological activities. nih.gov Researchers are actively exploring new synthetic routes and substitution patterns to create compounds with enhanced potency, selectivity, and improved pharmacological profiles.
Recent developments have yielded several promising classes of indoline-based bioactive compounds:
Antimicrobial and Antioxidant Agents: One study reported the synthesis of indoline derivatives through the condensation of aromatic amines with a chlorosulphonated indoline intermediate. Several of these compounds showed very good activity against gram-positive and gram-negative bacteria, the fungus Mycobacterium tuberculosis, and also demonstrated significant antioxidant activity in DPPH assays. researchgate.net
Anticancer Agents: New bis-indolinone derivatives have been synthesized and evaluated for their antitumor activity. nih.gov These molecules, which feature two indolinone nuclei separated by a central core, were designed based on previously identified active compounds. The most active compound from this series was further examined and found to induce programmed cell death in Jurkat cells. nih.gov
Fused Polycyclic Indolines: A substrate-controlled divergent synthesis approach has been developed to create fused polycyclic indoline scaffolds, such as tetrahydropyrrolo[2,3-b]indoles. polimi.it These complex structures are found in numerous bioactive natural products, and new, atom-economical methods to access them are highly valuable for drug discovery. polimi.it
Inhibitors of Bacterial Proton Motive Force (PMF): A series of synthetic molecules featuring a CF3-substituted indole–quinoline hybrid scaffold were developed as novel inhibitors of the bacterial proton motive force. One compound, in particular, was shown to kill Methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the PMF and could also disrupt the PMF of Gram-negative bacteria under certain conditions. This work highlights the potential of indoline-based scaffolds in developing antibiotics with novel mechanisms of action. oup.com
These examples demonstrate the ongoing innovation in the field, where synthetic chemists are creating structurally diverse indoline-based molecules to address significant therapeutic needs, from infectious diseases to cancer. researchgate.netnih.govpolimi.itoup.com
Integration into Hybrid Molecules and Conjugates for Targeted Applications
A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to generate a single chemical entity. benthamdirect.com This approach aims to produce compounds with dual or multi-target activity, potentially leading to synergistic effects, improved potency, and a reduced likelihood of drug resistance. benthamdirect.com The indoline and indole scaffolds are frequently incorporated into such hybrid designs due to their proven biological activities. benthamdirect.commdpi.com
Hybrid Molecules for Multi-Target Therapy:
Indole–Quinoline Hybrids: Researchers have developed novel CF3-substituted indole–quinoline hybrid molecules as antibacterial agents. oup.comnih.gov This design combines two biologically active heterocyclic systems. The resulting compounds were found to target the bacterial proton motive force, a mechanism that can be effective against drug-resistant bacteria. The scaffold was also found to be stable and editable, which is crucial for optimizing pharmacokinetic properties during drug development. oup.com
Indole-Aminoquinazoline Hybrids: A series of indole-aminoquinazolines were synthesized and evaluated for their anticancer properties. These hybrids were found to induce apoptosis in cancer cells and exhibited significant inhibitory activity towards the epidermal growth factor receptor (EGFR). Molecular docking studies suggested that these molecules could bind to the ATP region of EGFR, similar to existing targeted therapies. mdpi.com
Quinoxaline (B1680401)–Arylfuran Hybrids: In an effort to discover novel anticancer agents, a scaffold combining quinoxaline and arylfuran motifs with a substituted acylhydrazone side chain was constructed. This hybrid design yielded a potent compound that induced cell cycle arrest and apoptosis in cancer cells. mdpi.com
Conjugates for Targeted Delivery: Molecular conjugation involves linking a cytotoxic agent to a molecule that can target specific cells, such as cancer cells. This approach aims to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues.
Indolo[2,3-b]quinoline Conjugates: To target pancreatic cancer, conjugates of indolo[2,3-b]quinoline, a known cytotoxic agent, have been synthesized. This strategy is part of a broader effort to improve the targeted delivery of potent chemotherapeutics. nih.gov The concept is similar to that of antibody-drug conjugates (ADCs), where a potent drug is linked to a monoclonal antibody that recognizes a tumor-specific antigen. nih.gov
Indolyl-Arylaminopropenone Conjugates: In another example, indolyl-arylaminopropenone conjugates were prepared as potential anticancer agents. This molecular hybridization strategy connects biologically active scaffolds to create novel compounds with unique pharmacological profiles. mdpi.com
The integration of the indoline/indole scaffold into hybrid molecules and conjugates represents a sophisticated and promising avenue for developing next-generation therapeutics with enhanced efficacy and specificity for complex diseases like cancer and drug-resistant infections. benthamdirect.comnih.gov
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govscirp.org For 4-hydroxy-3-methylindoline, a DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable, lowest-energy conformation.
This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. Key outputs from these calculations would include:
Optimized Geometric Parameters: Precise bond lengths (in Ångströms) and bond angles (in degrees) between all atoms in the molecule.
Thermodynamic Properties: Calculation of energetic values such as the enthalpy of formation, entropy, and Gibbs free energy, which describe the molecule's stability and potential for reaction. nih.gov
A typical DFT study might employ a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. nih.govresearchgate.net The results would be presented in a table similar to the hypothetical one below.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and not from actual calculations.)
| Property | Calculated Value |
| Energy of Optimization | [Value] kcal/mol |
| Dipole Moment | [Value] Debye |
| Enthalpy of Formation | [Value] kJ/mol |
| Gibbs Free Energy | [Value] kJ/mol |
Frontier Molecular Orbital (FMO) theory is a key application of QM calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energies and shapes of these orbitals are crucial for predicting a molecule's chemical reactivity.
HOMO: Represents the outermost electrons and indicates the molecule's ability to act as an electron donor (nucleophile).
LUMO: Represents the lowest energy site for accepting electrons, indicating the molecule's ability to act as an electron acceptor (electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive. scirp.org FMO analysis for this compound would map the electron density of the HOMO and LUMO across the molecular structure, identifying the most probable sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical FMO Properties for this compound (Note: This data is illustrative and not from actual calculations.)
| Parameter | Energy (eV) | Description |
| EHOMO | [Value] | Energy of the highest occupied molecular orbital |
| ELUMO | [Value] | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | [Value] | Indicator of chemical reactivity and stability |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its flexibility and how it interacts with its environment, such as a solvent like water. The simulation would track the trajectories of each atom based on a force field, revealing the molecule's preferred shapes (conformations) and how it forms intermolecular bonds (e.g., hydrogen bonds with water). This is particularly relevant for understanding how the hydroxyl group and the amine in the indoline (B122111) ring might interact with biological systems.
Molecular Docking and Ligand-Protein Interaction Studies for Potential Biological Targets
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein. jlu.edu.cnnih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. alliedacademies.org The process involves placing the ligand into the binding site of a protein in various orientations and conformations, then using a scoring function to estimate the binding affinity. A high binding affinity (typically represented by a low binding energy score) suggests a stable interaction. Such a study would identify key amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods
Computational methods, particularly DFT, can accurately predict the spectroscopic signatures of a molecule. nih.gov
NMR (Nuclear Magnetic Resonance): Calculations can predict the 1H and 13C NMR chemical shifts, which helps in confirming the molecular structure.
IR (Infrared): Theoretical calculations of vibrational frequencies correspond to the peaks in an experimental IR spectrum, allowing for the assignment of specific bonds (e.g., O-H stretch, N-H stretch, C-C aromatic bends) to the observed signals. researchgate.net
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, corresponding to its absorption of UV or visible light. skku.edu This provides information about the molecule's conjugated π-system.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Should this compound be involved in a chemical reaction, computational modeling could be used to elucidate the step-by-step mechanism. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. Identifying the structure and energy of the transition state allows for the calculation of the reaction's activation energy, providing a theoretical prediction of the reaction rate. Such studies are vital for understanding metabolic pathways or designing synthetic routes. researchgate.net
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Hydroxy-3-methylindoline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
The structural backbone of this compound is mapped out by assigning the chemical shifts and coupling constants of its hydrogen and carbon atoms.
¹H NMR: The proton NMR spectrum provides initial information on the number and environment of hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as distinct multiplets, while the aliphatic protons of the five-membered ring and the methyl group resonate at higher field (lower ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The signals are generally spread over a wider range than in the ¹H spectrum, with the aromatic carbons appearing downfield and the aliphatic carbons upfield.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the protons on the C2 and C3 atoms of the indoline (B122111) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduyoutube.comsdsu.edu It is invaluable for definitively assigning which proton is bonded to which carbon, simplifying the interpretation of the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. columbia.eduyoutube.com This is crucial for piecing together the molecular framework. For instance, it would show correlations from the methyl protons to the C3 and C2 carbons, confirming the position of the methyl group.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-H | ~3.5-4.5 (broad s) | - | C2, C7a |
| C2-H | ~3.0-3.5 (m) | ~55-60 | C3, C7a, C3a |
| C3-H | ~3.5-4.0 (m) | ~35-40 | C2, C3a, C4, Methyl C |
| C4 | - | ~140-145 | - |
| C5-H | ~6.5-6.7 (d) | ~110-115 | C3a, C7, C4 |
| C6-H | ~6.8-7.0 (t) | ~125-130 | C4, C7a |
| C7-H | ~6.6-6.8 (d) | ~115-120 | C5, C3a |
| C3a | - | ~130-135 | - |
| C7a | - | ~150-155 | - |
| 3-CH₃ | ~1.2-1.4 (d) | ~15-20 | C3, C2 |
| 4-OH | ~8.5-9.5 (s) | - | C4, C3a, C5 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is inferred from typical values for substituted indoline and indole (B1671886) structures.
The carbon at position 3 (C3) in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net
The agent interacts with the enantiomers of this compound to form transient diastereomeric complexes. These complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum, most often observed in ¹H NMR. unipi.itnih.gov The relative integration of these separated signals allows for the direct calculation of the enantiomeric excess. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₉H₁₁NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, thereby providing strong evidence for the compound's identity.
| Formula | Calculated Monoisotopic Mass |
| C₉H₁₁NO | 149.084064 u |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the this compound ion. In an MS/MS experiment, the molecular ion (m/z 149) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. This technique is particularly useful for identifying metabolites, where the core indoline structure might be modified by biological processes. nih.govunito.it For example, the fragmentation pattern can help locate the position of additional hydroxyl groups or other substituents.
Common fragmentation pathways for indoline derivatives often involve cleavages of the five-membered ring. Key fragment ions for this compound would likely arise from the loss of the methyl group or cleavage of the C2-C3 bond. Analysis of related compounds, such as metabolites of 3-methylindole (B30407), shows that oxidative metabolites can be readily identified through their characteristic mass shifts and fragmentation patterns. nih.govacs.org
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 149.08 | 134.06 | CH₃• (Methyl radical) |
| 149.08 | 132.07 | H₂O (Water) |
| 149.08 | 121.05 | CO (Carbon monoxide) |
| 149.08 | 106.06 | C₂H₅N (Ethylamine moiety) |
Note: Fragmentation data is predicted based on common fragmentation pathways of similar structures.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding arrangements within this compound. nih.gov
IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The spectrum shows characteristic absorption bands for the O-H group (a broad band around 3200-3600 cm⁻¹), the N-H group (a sharp band around 3300-3500 cm⁻¹), aromatic C-H stretching (just above 3000 cm⁻¹), aliphatic C-H stretching (just below 3000 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and C-C bonds in the aromatic ring often produce strong Raman signals.
The combined use of IR and Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule. acs.orgnih.gov
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Phenolic) | 3200-3600 (broad) | Weak |
| N-H Stretch (Amine) | 3300-3500 (medium) | Medium |
| C-H Stretch (Aromatic) | 3000-3100 (medium) | Strong |
| C-H Stretch (Aliphatic) | 2850-2960 (medium) | Strong |
| C=C Stretch (Aromatic) | 1450-1600 (strong) | Strong |
| C-O Stretch (Phenolic) | 1200-1260 (strong) | Medium |
| C-N Stretch (Amine) | 1180-1250 (medium) | Medium |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enantioselective and Regioselective Synthesis
The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules for pharmaceutical and material applications. Future research on 4-Hydroxy-3-methylindoline will undoubtedly focus on developing sophisticated catalytic systems to achieve high levels of enantioselectivity and regioselectivity.
The synthesis of specific enantiomers of 3-substituted indolines is a significant area of research. nih.gov One promising approach involves the use of rhodium complexes with chiral ligands, such as the PhTRAP ligand, for the asymmetric hydrogenation of corresponding indole (B1671886) precursors. This method has demonstrated high enantioselectivities (95–98% ee) for a range of 3-substituted indoles. nih.govrsc.org Another metal-free alternative is the use of chiral Brønsted acids to catalyze the transfer hydrogenation of indoles, which has also yielded optically active indolines with excellent enantioselectivity. nih.gov Adapting these methodologies to the synthesis of enantiomerically pure this compound would be a key step towards investigating its stereospecific biological activities.
Controlling the position of functional groups on the indoline (B122111) ring is another critical challenge. Nickel/photoredox dual catalysis has emerged as a powerful tool for the regioselective synthesis of 3-substituted indolines from iodoacetanilides and alkenes. acs.org This method leverages the interplay between nickel's multiple oxidation states and a photoredox catalyst to achieve high regioselectivity. acs.org Furthermore, ruthenium nanocatalysts have been employed for the regioselective C–H alkenylation of indoles, demonstrating tolerance for various functional groups. tuwien.at Future work could explore the application of these catalytic systems to selectively functionalize the aromatic ring or the nitrogen atom of this compound, opening up avenues to a diverse range of new derivatives.
Table 1: Promising Catalytic Systems for the Synthesis of this compound Derivatives
| Catalytic System | Target Selectivity | Potential Application for this compound |
|---|---|---|
| Rhodium-PhTRAP | Enantioselective | Synthesis of specific stereoisomers of this compound. |
| Chiral Brønsted Acids | Enantioselective | Metal-free synthesis of optically active this compound. |
| Nickel/Photoredox Dual Catalysis | Regioselective | Selective functionalization at the 3-position and other sites. |
Exploration of Bio-Inspired and Sustainable Synthetic Routes
In line with the growing emphasis on green chemistry, future synthetic strategies for this compound will likely draw inspiration from nature and employ sustainable methodologies.
Biomimetic synthesis, which mimics biosynthetic pathways, offers an elegant and efficient approach to constructing complex natural product-like molecules. nih.gov Iron-catalyzed oxidative radical coupling, for instance, has been used in the biomimetic synthesis of indole alkaloids. nih.govrsc.org Exploring similar bio-inspired strategies could lead to novel and efficient syntheses of this compound and its derivatives.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of sustainable chemistry. mdpi.com Engineered enzymes, such as imine reductases and P411 variants, have been successfully used for the enantioselective synthesis of cyclic amines, including indolines. acs.orgresearchgate.net The development of specific enzymes for the synthesis of this compound could offer a highly efficient and environmentally friendly route to this compound. Chemoenzymatic approaches, which combine enzymatic and traditional chemical steps, can provide access to a wide range of structurally diverse indole-containing molecules. acs.org
Furthermore, the principles of green chemistry, such as the use of photocatalysis, alternative solvents like water, and energy-efficient microwave irradiation, will be integral to developing sustainable synthetic routes. nih.govmdpi.combldpharm.com Photocatalyzed reactions, for example, can enable the preparation of substituted indolines under metal-free and green conditions. nih.gov
Application of Machine Learning and Artificial Intelligence in Indoline Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound will be no exception. These computational tools can accelerate the discovery and development of new indoline derivatives with desired properties.
One of the key applications of ML is in the prediction of molecular properties. acs.org By training models on large datasets of known indole derivatives, it is possible to predict the biological activity, such as anticancer potential, and the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds like this compound. nih.govtuwien.atnih.gov This in silico screening can help prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov
Table 2: Potential AI and Machine Learning Applications in this compound Research
| Application Area | AI/ML Tool | Potential Impact |
|---|---|---|
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of bioactivity and physicochemical properties. |
| Synthesis Planning | AI-driven retrosynthesis platforms | Design of novel and efficient synthetic routes. |
| Reaction Optimization | Neural network models | Prediction of optimal reaction conditions (catalysts, solvents, etc.). |
Designing Indoline Scaffolds with Tunable Reactivity and Selectivity
The ability to precisely control the reactivity and selectivity of the indoline core is crucial for creating a diverse library of derivatives for various applications. Future research will focus on designing this compound scaffolds with tunable properties by strategically introducing different functional groups.
The electronic and steric properties of substituents on the indoline ring play a significant role in directing the outcome of chemical reactions. rsc.orgresearchgate.net For example, the regioselectivity of C-H functionalization of the indole benzene (B151609) ring can be controlled by installing directing groups on the nitrogen atom. nih.govacs.orgnih.gov By carefully selecting these directing groups, it is possible to achieve selective functionalization at the C4, C5, C6, or C7 positions. nih.govnih.gov This strategy could be applied to this compound to generate a wide range of novel derivatives with unique substitution patterns.
Furthermore, the inherent reactivity of the indole C2-C3 double bond can be harnessed to construct three-dimensional indoline scaffolds through dearomatization reactions. acs.org The regioselectivity of these reactions can be controlled by the choice of the N-protecting group, leading to either C2- or C3-functionalized indolines. acs.org The development of such methods for this compound would provide access to complex polycyclic structures with potential biological activity. The rational design of related heterocyclic scaffolds has also led to the development of molecules with tunable fluorescent properties, suggesting that derivatization of the this compound core could lead to novel functional materials. mdpi.com
Investigation of Advanced Materials Applications for Indoline Derivatives
The unique electronic and photophysical properties of the indoline scaffold make it an attractive building block for the development of advanced organic materials. Future research on this compound will likely explore its potential in various materials science applications.
Indoline-based dyes have shown significant promise as sensitizers in dye-sensitized solar cells (DSSCs) and as electron donors in organic solar cells (OSCs). nih.govrsc.orgacs.orgresearchgate.net The donor-π-acceptor (D-π-A) architecture of these dyes allows for efficient light harvesting and charge separation. acs.org By appropriately functionalizing the this compound core to create novel D-π-A dyes, it may be possible to develop more efficient photovoltaic devices.
Another exciting area of application is in organic light-emitting diodes (OLEDs). nih.govacs.org Indole and indoloindole derivatives have been utilized as emitters in OLEDs, demonstrating high color purity and efficiency. nih.govacs.org The design and synthesis of novel this compound-based emitters could lead to the development of new materials for next-generation displays and lighting. The fused aromatic system of indoloindoles also makes them suitable for applications in organic field-effect transistors (OFETs). nih.gov The exploration of polymers and other functional materials derived from this compound represents a promising frontier for materials science. mdpi.com
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for 4-Hydroxy-3-methylindoline, and how can reaction conditions be optimized for yield improvement? Methodological Answer:
- Core synthesis involves indole ring functionalization. A typical approach includes Pd(II)-catalyzed coupling (e.g., with silver carbonate and triphenylphosphine in DMF) to introduce methyl groups, followed by hydroxylation at the 4-position via bromination and hydrolysis .
- Optimization strategies :
- Vary solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
- Adjust catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and temperature (60–100°C) to balance side reactions.
- Use column chromatography (silica gel, hexane/EtOAc gradients) for purification, monitoring purity via TLC or HPLC .
Advanced: How can regioselectivity challenges in hydroxylation be addressed to avoid competing oxidation of the indole ring? Methodological Answer:
- Protective group strategies : Use Boc or acetyl groups to temporarily block reactive sites (e.g., N1 of indole) during hydroxylation .
- Oxidant selection : Compare N-bromosuccinimide (NBS) vs. mCPBA for controlled bromination at C3.
- Post-reaction analysis : Employ LC-MS to detect byproducts (e.g., over-oxidized quinoline derivatives) and adjust stoichiometry .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound derivatives? Methodological Answer:
- NMR :
- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl protons (broad singlet, δ ~5 ppm).
- ¹³C NMR: Confirm methyl (δ 20–25 ppm) and hydroxyl-bearing carbons (δ 150–160 ppm) .
- HRMS : Validate molecular formula (e.g., C₉H₁₁NO₂ requires m/z 165.0790).
- IR : Detect O–H stretch (~3200 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
Advanced: How can contradictory spectroscopic data (e.g., unexpected NOE correlations or shifting NMR peaks) be resolved? Methodological Answer:
- Dynamic effects : Investigate tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .
- Cross-reference databases : Use NIST Chemistry WebBook or Reaxys to compare with reported analogs .
Biological Evaluation
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer:
- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound analogs? Methodological Answer:
- Derivatization : Synthesize analogs with substituent variations (e.g., halogens at C5, alkyl chains at C3) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity .
- Metabolic stability : Perform hepatic microsome assays (e.g., human liver microsomes + NADPH) to assess metabolic degradation .
Data Interpretation and Conflict Resolution
Advanced: How should researchers address contradictions between theoretical predictions and experimental results (e.g., unexpected reaction pathways)? Methodological Answer:
- Mechanistic studies : Conduct isotopic labeling (e.g., ¹⁸O in hydroxylation) or trapping experiments (e.g., TEMPO for radical intermediates) .
- Systematic review : Apply Cochrane criteria to evaluate reproducibility across studies (e.g., meta-analysis of yield data) .
- Peer validation : Share raw data (e.g., crystallographic CIF files) via repositories like Cambridge Structural Database .
Safety and Compliance
Basic: What safety protocols are essential when handling this compound in laboratory settings? Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for solvent evaporation .
- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
- Waste disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
